molecular formula C9H7N3O4 B1399672 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid CAS No. 1363382-25-5

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

Cat. No. B1399672
M. Wt: 221.17 g/mol
InChI Key: LTGCETNXDDEADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7N3O4 . It has a molecular weight of 221.17 g/mol . This compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C9H7N3O4/c1-11-7-3-2-5 (12 (15)16)4-6 (7)8 (10-11)9 (13)14/h2-4H,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid has a molecular weight of 221.17 g/mol . It has a topological polar surface area of 101 Ų . The compound is solid in its physical form .

Scientific Research Applications

Chemical Synthesis and Transformations

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid plays a crucial role in various chemical synthesis processes. For instance, it has been utilized in reactions involving the synthesis of different nitroarylindazoles. These compounds are significant due to their varied applications in chemical research, including the study of heterocyclic ring fission and the synthesis of complex molecular structures (Gale & Wilshire, 1973).

Pharmacological Research

In pharmacological research, derivatives of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid have been explored for potential therapeutic applications. For example, halogenated 1-benzylindazole-3-carboxylic acids, closely related to 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, were studied for their effects on spermatogenesis, demonstrating the significance of these compounds in reproductive health research (Corsi & Palazzo, 1976).

Thermodynamic Studies

The compound has been a subject of interest in thermodynamic studies as well. Research focused on the enthalpy of formation for various indazoles, including 1-methyl-1H-indazole-6-carboxylic acid, provides valuable insights into the energetic and structural influences of different functional groups in these compounds (Orozco-Guareño et al., 2019).

Novel Compound Synthesis

In the field of novel compound synthesis, 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid serves as a precursor or intermediate in synthesizing a range of novel heterocyclic compounds. These compounds are then characterized for various physical properties and potential applications (Reddy et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

Future Directions

Indazole derivatives, including 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis methods for these compounds and exploring their potential applications in various fields .

properties

IUPAC Name

1-methyl-5-nitroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGCETNXDDEADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247976
Record name 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

CAS RN

1363382-25-5
Record name 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.